Cycloheptyl (3,5-difluorophenyl)methanol
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Overview
Description
Cycloheptyl (3,5-difluorophenyl)methanol is a chemical compound with the molecular formula C14H18F2O It is characterized by a cycloheptyl group attached to a 3,5-difluorophenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl (3,5-difluorophenyl)methanol typically involves the reaction of cycloheptyl bromide with 3,5-difluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (3,5-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Cycloheptyl (3,5-difluorophenyl)ketone.
Reduction: Cycloheptyl (3,5-difluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptyl (3,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cycloheptyl (3,5-difluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cycloheptyl (3,5-difluorophenyl)methanol can be compared with other similar compounds such as:
Cycloheptyl (3,5-dichlorophenyl)methanol: Similar structure but with chlorine atoms instead of fluorine.
Cycloheptyl (3,5-dibromophenyl)methanol: Similar structure but with bromine atoms instead of fluorine.
Cycloheptyl (3,5-dimethylphenyl)methanol: Similar structure but with methyl groups instead of fluorine.
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
cycloheptyl-(3,5-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c15-12-7-11(8-13(16)9-12)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACYVVASYCZCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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